N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a triazine ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for enhancing the biological activity and stability of compounds, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For instance, reacting cyanuric chloride with 4-methylphenylamine under controlled conditions can yield the desired triazine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the triazine derivative with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the trifluoromethyl group often enhances the compound’s ability to interact with biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its stability and biological activity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where traditional compounds have limited efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and applications.
N-(4-methylphenyl)-6-(difluoromethyl)-1,3,5-triazine-2,4-diamine: Has a difluoromethyl group instead of a trifluoromethyl group, affecting its stability and biological activity.
Uniqueness
N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the trifluoromethyl group and the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and biological activity, while the triazine ring provides a versatile scaffold for further chemical modifications.
Biological Activity
N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, a derivative of triazine, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and an aromatic amine. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure and Properties
- Molecular Formula : C17H13ClF3N5
- Molecular Weight : 379.8 g/mol
- Purity : Typically around 95% .
The structure of this compound allows for interactions with various biological targets, making it a candidate for drug development.
This compound exhibits a range of biological activities primarily through the following mechanisms:
- Enzyme Inhibition : This compound has shown potential in inhibiting several enzymes implicated in cancer progression. Notably, it can inhibit:
- Receptor Binding : It binds to central nervous system (CNS) receptors such as:
- Antimicrobial Activity : Preliminary studies indicate activity against various bacterial strains and fungi. The compound has demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications in:
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor growth.
- Neurological Disorders : Its interaction with CNS receptors positions it as a candidate for treating conditions like anxiety and depression.
- Antimicrobial Agents : Its efficacy against resistant strains makes it a promising candidate for new antibiotic therapies .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- A study published in PubMed Central highlighted that derivatives of triazine compounds exhibited significant anti-cancer properties through enzyme inhibition .
- Research from Monash University discussed the synthesis and biological evaluation of similar triazines, emphasizing their potential in targeting various diseases .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-6-2-4-7(5-3-6)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDAGDLUVHOJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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